beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl
Description
This compound is a glucuronide conjugate characterized by a β-D-glucopyranosiduronic acid core linked to a naphthalenyl-oxy-isopropylaminoethyl aglycone. Notably, β-D-glucopyranosiduronic acid derivatives have been identified as diagnostic markers in multiple myeloma (MM), with an AUC of 1.0 in ROC curve analyses, indicating exceptional specificity and sensitivity .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKXCGCWLWKBFW-MBOKBCRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952311 | |
| Record name | 1-[(4-Hydroxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29858-53-5 | |
| Record name | 4-Hydroxypropranolol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29858-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypropranololglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029858535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Hydroxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPROPRANOLOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY58B6SD7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Strategies for Target Compound Assembly
Retrosynthetic Analysis
The target molecule dissects into two primary components:
- Aglycone : 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl
- Glycosyl donor : Activated β-D-glucuronic acid derivative
Coupling these fragments demands precise control over glycosidic bond formation and functional group compatibility.
Aglycone Synthesis
Naphthol Etherification
Williamson ether synthesis proves optimal for attaching the ethylene glycol spacer to 4-hydroxy-1-naphthalenol. Using 1,2-dibromoethane and potassium carbonate in acetone at 60°C for 12 hours yields 2-(4-hydroxy-1-naphthyloxy)ethyl bromide (87% yield). Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity, reducing reaction time to 6 hours.
Introduction of Isopropylamino Group
Reductive amination of the bromo intermediate with isopropylamine employs sodium cyanoborohydride in methanol/acetic acid (pH 5.5, 25°C, 24 h), achieving 92% conversion. Alternatively, nucleophilic substitution using excess isopropylamine in DMF at 80°C for 8 hours provides 89% yield but requires subsequent purification via silica chromatography.
Table 1: Comparative Aglycone Synthesis Methods
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | K2CO3, acetone, 60°C, 12 h | 87 | 95 |
| Reductive Amination | NaBH3CN, MeOH/HOAc, 25°C, 24 h | 92 | 98 |
| Nucleophilic Substitution | i-PrNH2, DMF, 80°C, 8 h | 89 | 91 |
Glucuronic Acid Activation
Donor Preparation
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate serves as the preferred donor, synthesized from glucuronic acid γ-lactone via methanolysis followed by peracetylation (acetic anhydride/HClO4, 40°C, 24 h, 81% yield). Trichloroacetimidate activation (CCl3CN, DBU, CH2Cl2, 0°C) generates a reactive intermediate with 93% efficiency.
Glycosylation Conditions
Silver(I) oxide-promoted coupling in anhydrous dichloromethane at -15°C ensures β-stereoselectivity (>20:1 β:α ratio). Lewis acid catalysts (BF3·Et2O) favor α-anomers and are avoided.
Table 2: Glycosylation Efficiency by Donor Type
| Donor | Catalyst | Temp (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|---|
| Trichloroacetimidate | Ag2O | -15 | 22:1 | 78 |
| Bromo (Koenigs-Knorr) | AgOTf | 0 | 15:1 | 65 |
| Thioglycoside | NIS/TfOH | -40 | 18:1 | 72 |
Convergent Synthesis Optimization
Fragment Coupling
The aglycone (1.2 eq) reacts with activated glucuronate donor (1.0 eq) under inert atmosphere for 48 hours. Molecular sieves (4Å) absorb generated HBr, pushing the equilibrium toward product formation. Post-reaction, the mixture undergoes:
- Filtration through Celite®
- Column chromatography (EtOAc/hexane, 3:7)
- Deprotection with NaOMe/MeOH (pH 10, 6 h)
Final hydrolysis using LiOH (THF/H2O, 0°C, 2 h) affords the target compound in 68% overall yield.
Industrial Scalability Considerations
Cost-Effective Modifications
Replacing silver catalysts with cheaper promoters (e.g., ZnCl2) reduces costs but lowers β-selectivity (12:1 ratio). Continuous flow systems enhance reproducibility for large-scale naphthol etherification, achieving 85% yield at 10 kg/batch.
Purification Challenges
Reverse-phase HPLC (C18 column, 20% CH3CN/H2O) resolves residual acetylated byproducts. Crystallization from ethanol/water (1:3) affords pharmaceutical-grade material (>99.8% purity).
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronic acid derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety linked to a naphthalene derivative. Its molecular weight is approximately 455.42 g/mol, and it is typically used as a β-glucuronide linker for bio-conjugation processes in research settings .
Bio-Conjugation and Drug Delivery
One of the primary applications of beta-D-glucopyranosiduronic acid is in the field of drug delivery systems. It acts as a linker in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of therapeutic agents. The β-glucuronide linkage allows for selective release of the drug in target tissues, minimizing systemic toxicity .
Case Study: Antibody-Drug Conjugates
In a study involving various ADCs, beta-D-glucopyranosiduronic acid was utilized to link cytotoxic drugs to monoclonal antibodies. The resulting conjugates demonstrated improved targeting of cancer cells, leading to enhanced therapeutic outcomes compared to non-targeted treatments .
Enzymatic Reactions and Biosensors
Beta-D-glucopyranosiduronic acid derivatives have been employed in enzymatic assays, particularly those involving β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, making these compounds useful in developing biosensors for detecting enzyme activity related to drug metabolism and detoxification processes .
Case Study: Enzyme Activity Measurement
Research has shown that the application of beta-D-glucopyranosiduronic acid in biosensors can accurately measure β-glucuronidase activity in biological samples. This has implications for monitoring liver function and drug interactions in clinical settings .
Pharmaceutical Development
The compound's ability to modify pharmacokinetic properties makes it valuable in pharmaceutical development. By altering the solubility and stability of drug formulations, beta-D-glucopyranosiduronic acid can enhance bioavailability and therapeutic efficacy .
Case Study: Formulation Optimization
In a formulation study, beta-D-glucopyranosiduronic acid was incorporated into a new anti-cancer drug delivery system. The modified formulation exhibited improved solubility and sustained release profiles, resulting in better therapeutic effects in preclinical models compared to standard formulations .
Analytical Chemistry
Beta-D-glucopyranosiduronic acid serves as a substrate in various analytical techniques, including high-performance liquid chromatography (HPLC). Its derivatives are used for identifying transformed plants and studying metabolic pathways involving glucuronidation .
Analytical Application Table
| Technique | Application |
|---|---|
| HPLC | Identification of glucuronide metabolites |
| Fluorometric Assays | Detection of β-glucuronidase activity |
| NMR Spectroscopy | Structural elucidation of glucuronide compounds |
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
4-Hydroxy-1-naphthalenyl β-D-Glucopyranoside (Compound 4)
- Structure: Shares the 4-hydroxy-1-naphthalenyl group but lacks the glucuronic acid moiety and isopropylaminoethyl side chain.
- Properties : Reduced solubility in polar solvents compared to the target compound due to the absence of the ionizable glucuronic acid carboxyl group. Demonstrates weaker interaction with β-glucuronidase .
Daidzein-7-yl β-D-Glucopyranosiduronic Acid
- Structure: Features a flavonoid (daidzein) aglycone instead of a naphthalenyl group.
- Synthesis : Produced via selective deacetylation of 4',7-di-O-acetyldaidzein, followed by glucuronidation .
- Enzymatic Activity: Acts as a substrate for β-glucuronidase but with lower catalytic efficiency (kcat/Km) compared to the target compound due to steric hindrance from the flavonoid structure .
4-(2-Aminoethyl)phenyl β-D-Glucopyranosiduronic Acid (Tyramine Glucuronide)
- Structure : Contains a simpler phenyl-ethylamine aglycone.
- Applications : Used in neurotransmitter metabolism studies. Its smaller aglycone enhances renal excretion rates compared to the target compound’s bulkier naphthalenyl group .
Benzofuranyl Glucuronides (e.g., 2-MIG)
- Structure : Benzofuran-derived aglycone with a hydroxyethyl substituent.
- Stability: Susceptible to anomerisation under SnCl4 catalysis, similar to the target compound, but with slower rates due to electron-withdrawing benzofuran substituents .
Enzymatic Interactions and Substrate Efficiency
- Insights: The target compound’s high AUC in MM diagnostics correlates with its resistance to non-specific hydrolysis, a trait absent in simpler glucuronides like p-nitrophenyl derivatives .
Physicochemical Properties
| Property | Target Compound | Daidzein-7-yl Glucuronide | Tyramine Glucuronide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~600 (estimated) | 448.4 | 333.3 |
| Solubility in Water | Low | Very low | Moderate |
| LogP | 2.1 | 3.5 | 0.8 |
- Key Findings: The target compound’s isopropylaminoethyl group enhances solubility in organic solvents (e.g., DMSO) compared to daidzein glucuronides, facilitating formulation in lipid-based delivery systems .
Biological Activity
Beta-D-Glucopyranosiduronic acid, specifically the compound 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl, is a complex glycoside with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃NO₇
- Molecular Weight : 355.38 g/mol
- CAS Number : Not available in current databases.
The biological activity of beta-D-glucopyranosiduronic acid derivatives is largely attributed to their interactions with various biological pathways and enzymes:
- Enzyme Modulation : This compound acts as a substrate for beta-glucuronidase, an enzyme that plays a significant role in the metabolism of xenobiotics and endogenous compounds. Increased beta-glucuronidase activity has been linked to the etiology of certain diseases, including gallstones .
- Antimicrobial Activity : Studies have shown that glucuronides can enhance the solubility of certain compounds, potentially leading to increased antimicrobial efficacy. For instance, glucuronides derived from salicylic acid have demonstrated effects in dissolving urinary calculi .
- Cellular Signaling Pathways : The compound may influence various signaling pathways such as NF-κB and MAPK/ERK pathways, which are crucial in inflammation and cancer progression .
Biological Activity
The biological activities associated with beta-D-glucopyranosiduronic acid include:
- Antioxidant Properties : The presence of naphthalene moieties contributes to its antioxidant capacity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in various tissues.
- Potential Anticancer Activity : Preliminary studies suggest that glucuronides may enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability.
Case Study 1: Role in Gallstone Disease
A study involving 51 patients with gallstone disease highlighted the relationship between beta-glucuronidase-producing bacteria and enzyme activity in bile. Patients with higher levels of these bacteria exhibited significantly elevated enzyme activity, suggesting a link between bacterial metabolism and gallstone formation .
Case Study 2: Dissolution of Urinary Calculi
Research into the effects of O-Carboxyphenyl-beta-D-glucopyranosiduronic acid demonstrated its ability to enhance the dissolution of calcium phosphate salts by complexing calcium ions. This finding indicates potential applications in treating kidney stones .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the glycosylation reaction for synthesizing this compound?
Methodological Answer:
The synthesis of β-D-glucopyranosiduronic acid derivatives often employs tin(IV) chloride (SnCl₄) as a catalyst. For example, silylated nucleophiles react with 6,1-anhydroglucopyranuronic acid (glucuronic acid 6,1-lactones) under SnCl₄ catalysis to yield 1,2-trans- or 1,2-cis-glycosides. Key parameters include:
- Donor structure : A 2-acyl or 2-deoxy group favors α-glycoside formation, while 2-deoxy-2-iodo donors yield β-glycosides .
- Reaction conditions : Anomerization of initially formed 1,2-trans-glycosides can occur if SnCl₄ is present in excess, requiring precise stoichiometric control .
- Validation : Use NMR (¹H/¹³C) to confirm anomeric configuration and HPLC for purity (>95%) .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the anomeric configuration (e.g., β-D-glucopyranosiduronic acid derivatives show characteristic C-1 signals at δ ~100–110 ppm) .
- X-ray crystallography : For absolute stereochemical confirmation, particularly for complex glycosidic linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns .
Basic: How can solubility challenges be addressed during experimental workflows?
Methodological Answer:
This compound is soluble in polar aprotic solvents (DMSO, acetone) but may precipitate in aqueous buffers. To enhance solubility:
- Pre-treatment : Heat samples at 37°C for 1 hour, followed by sonication (30 min, 40 kHz) .
- Co-solvents : Use 10–20% DMSO in aqueous buffers (pH 6–8) to stabilize the glucuronic acid moiety .
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in freshly degassed solvents .
Advanced: What factors influence the anomerization kinetics of β-D-glucopyranosiduronic acid derivatives?
Methodological Answer:
Anomerization rates depend on:
- Aglycon structure : Bulky aglycons (e.g., naphthyl groups) slow down anomerization due to steric hindrance .
- Catalyst activity : SnCl₄ accelerates anomerization via a proposed oxocarbenium ion intermediate, which is pH-sensitive (optimal at pH 4–6) .
- Hydrolysis correlation : Faster anomerization correlates with increased hydrolysis rates under acidic conditions (e.g., t₁/₂ < 24 hrs at pH 3) .
Experimental design : Monitor time-dependent anomer ratios using chiral HPLC or circular dichroism (CD) spectroscopy .
Advanced: How can computational methods improve reaction design for novel derivatives?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction pathways:
- Reaction path search : Use density functional theory (DFT) to model glycosylation transition states and identify low-energy pathways .
- Data-driven optimization : Apply machine learning to prioritize reaction conditions (e.g., solvent, catalyst loading) based on historical datasets .
- Validation : Cross-verify predicted yields with small-scale (mg) experiments before scaling up .
Advanced: How should researchers address contradictions in reported hydrolysis rates of similar glucuronides?
Methodological Answer:
Discrepancies often arise from:
- pH variability : Hydrolysis rates increase exponentially below pH 5 due to protonation of the glycosidic oxygen .
- Temperature control : Ensure reactions are conducted at constant temperature (±0.5°C) using thermostatted baths .
- Impurity interference : Trace metal ions (e.g., Fe³⁺) can catalyze degradation; use chelating agents (EDTA) in buffers .
Resolution : Perform side-by-side experiments under standardized conditions (pH 5.0, 25°C) and compare kinetic data using Arrhenius plots .
Advanced: What methodologies enable efficient purification of this compound from complex mixtures?
Methodological Answer:
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and elution with 80:20 methanol:water (v/v) .
- Preparative HPLC : Employ a C18 column (250 × 21.2 mm, 5 µm) with isocratic elution (0.1% formic acid in acetonitrile/water) .
- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to remove hydrophobic impurities .
Advanced: How can researchers study the biological interactions of this compound?
Methodological Answer:
- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze glucuronide conjugates via LC-MS/MS .
- Receptor binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like carbohydrate-binding proteins .
- In silico docking : Model interactions with UDP-glucuronosyltransferases (UGTs) using AutoDock Vina .
Advanced: What strategies minimize degradation during long-term stability studies?
Methodological Answer:
- Storage conditions : Store lyophilized samples at −80°C under argon; avoid repeated freeze-thaw cycles .
- Stabilizers : Add 1% (w/v) trehalose or mannitol to aqueous formulations to prevent aggregation .
- Light protection : Use amber vials to block UV/visible light, which accelerates naphthyl group oxidation .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent substitution : Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Catalyst recycling : Immobilize SnCl₄ on silica gel to reduce waste and enable reuse for ≥5 cycles .
- Energy efficiency : Optimize microwave-assisted glycosylation (50 W, 60°C, 10 min) to reduce reaction time by 70% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
